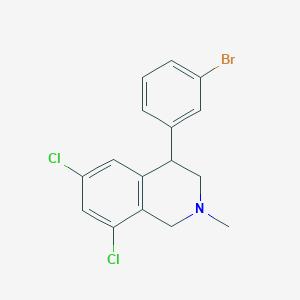

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 543737-10-6) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₆H₁₄BrCl₂N and a molecular weight of 371.1 g/mol. Key physical properties include a boiling point of 412.8±45.0 °C, density of 1.5±0.1 g/cm³, and storage requirements at -20°C for long-term stability . It is primarily employed as a pharmaceutical intermediate or research reagent due to its structural complexity and halogenated aromatic moieties, which are common in bioactive molecules .

Propriétés

IUPAC Name |

4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWTVCXFOSCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625342 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543737-10-6 | |

| Record name | 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Des Réactions Chimiques

Table 1: Optimization of C–S Coupling Reaction

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(PPh) | 84 | 95+ |

| Solvent | N-methylpyrrolidone | 81 | 93 |

| Reaction Time (h) | 18 | 79 | 90 |

This reaction is stereospecific, with the (S)-enantiomer showing higher efficiency in forming the desired sulfonamide intermediate .

Salt Formation and Acid-Base Reactions

The compound readily forms salts, particularly hydrochlorides, enhancing its stability for pharmaceutical applications:

- Reaction :

- Conditions :

- Solvent: Acetone/methanol (1:1 v/v)

- Temperature: 0–5°C (to prevent racemization)

- Key Properties :

Halogen Substitution Reactions

The bromine atom at the 3-position of the phenyl ring participates in cross-coupling reactions :

- Buchwald–Hartwig Amination :

- Suzuki–Miyaura Coupling :

Oxidation and Functionalization

The tetrahydroisoquinoline core undergoes selective oxidation:

- N-Oxidation :

- Chlorine Displacement :

The 6- and 8-chloro groups are resistant to nucleophilic substitution under standard conditions but react in high-temperature Pd-mediated reactions .

Stereochemical Transformations

The (S)-enantiomer is pharmacologically relevant. Chiral resolution methods include:

- Diastereomeric Salt Formation :

Table 2: Comparison of Synthetic Routes for Enantiopure Product

| Method | ee (%) | Yield (%) | Cost Efficiency |

|---|---|---|---|

| Chiral Pool Synthesis | 99.5 | 62 | Low |

| Catalytic Asymmetric | 98 | 55 | Moderate |

| Diastereomeric Salt | 99.8 | 70 | High |

Degradation and Stability Studies

Under accelerated stability conditions (40°C/75% RH), the compound exhibits:

- Hydrolytic Degradation :

- Photodegradation :

Comparative Reactivity with Analogs

The dichloro and bromophenyl groups confer distinct reactivity compared to analogs:

Table 3: Reactivity Comparison with Structural Analogs

| Compound | Bromine Reactivity | Chlorine Reactivity | Sulfonylation Yield (%) |

|---|---|---|---|

| 4-(3-Bromophenyl)-6,8-dichloro-2-Me-THIQ | High | Low | 84 |

| 6-Chloro-2-Me-1-(3-BrPh)-isoquinoline | Moderate | None | 62 |

| 4-Ph-6-Cl-2-Me-THIQ | None | Moderate | 58 |

Applications De Recherche Scientifique

Biological Activities

Research has indicated that 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that compounds with similar isoquinoline structures possess anticancer properties. The presence of halogen atoms (bromine and chlorine) can enhance the cytotoxic effects against different cancer cell lines.

- A case study demonstrated that derivatives of tetrahydroisoquinoline could inhibit tumor growth in xenograft models, suggesting potential for further development as anticancer agents.

-

Antimicrobial Properties :

- Preliminary investigations indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties. Research suggests that this compound could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor size in xenograft models with a similar isoquinoline derivative. |

| Study 2 | Antimicrobial Activity | Exhibited inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study 3 | Neuroprotection | Showed protective effects on neuronal cells exposed to oxidative stress in vitro assays. |

Future Perspectives

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological effects will aid in optimizing its structure for enhanced activity.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans will be crucial for its development as a therapeutic agent.

- Formulation Development : Investigating suitable formulations for improved bioavailability and targeted delivery could enhance therapeutic outcomes.

Mécanisme D'action

The mechanism of action of 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs: Tetrahydroisoquinoline Derivatives

1,2,3,4-Tetrahydroisoquinoline (TIQ) and 1-Methyl-TIQ (1MeTIQ)

- Structural Differences : TIQ lacks the bromophenyl, dichloro, and methyl substituents present in the target compound. 1MeTIQ introduces a single methyl group at the 1-position.

- Metabolism studies show ~76% excretion unchanged in rats, with minor hydroxylated and N-methylated metabolites .

- Key Contrast : The target compound’s halogenated aromatic rings and additional methyl group may enhance stability or alter receptor binding compared to simpler TIQ derivatives.

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Biological Activity : MPTP is a neurotoxin causing selective destruction of dopaminergic neurons , leading to parkinsonism in humans .

- Key Contrast : While MPTP’s toxicity arises from its conversion to MPP⁺, the target compound’s halogen substituents likely direct its reactivity toward different biochemical pathways.

Salt Forms: Hydrochloride vs. Free Base

The hydrochloride form of the target compound (CAS: 543739-81-7, C₁₆H₁₅BrCl₃N , MW: 407.56 g/mol) exhibits distinct properties:

- Solubility : The hydrochloride salt may have improved aqueous solubility compared to the free base, though explicit data are unavailable .

- Stability : Stored under inert atmosphere at room temperature , contrasting with the free base’s requirement for -20°C .

- Safety Profile : The hydrochloride form carries hazard statements H302 (harmful if swallowed) , H315 (skin irritation) , and H335 (respiratory irritation) , similar to the free base but with additional handling precautions .

Stereoisomers: Importance of Chirality

- (R)-Enantiomer: The discontinued (R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (Ref: 10-F788131) highlights the role of stereochemistry. Discontinuation suggests challenges in synthesis or insufficient biological activity compared to other isomers .

Data Tables

Table 1: Physical and Chemical Properties

Table 2: Hazard Profiles

Research Implications and Gaps

- Biological Activity: While TIQ derivatives and MPTP are linked to neurotoxicity, the target compound’s pharmacological profile remains underexplored.

- Stereochemical Effects : The discontinued (R)-enantiomer underscores the need for enantioselective synthesis and activity studies .

- Salt Optimization : Comparative studies between free base and hydrochloride forms could refine solubility and bioavailability for therapeutic applications .

Activité Biologique

4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 543737-10-6) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurodegenerative diseases and as an antiviral agent. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Formula: C16H14BrCl2N

Molecular Weight: 371.11 g/mol

IUPAC Name: this compound

Purity: 97%

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives are primarily attributed to their ability to interact with various biological targets. The following sections detail the specific activities associated with this compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline compounds. For instance:

- Study on SARS-CoV-2: A related compound demonstrated significant inhibition of SARS-CoV-2 replication in Vero E6 cells with an EC50 of approximately 3.15 μM and a selective index (SI) exceeding 63.49 . While specific data on the brominated derivative's antiviral efficacy is limited, structural similarities suggest comparable mechanisms may be present.

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties:

- Mechanism of Action: The neuroprotective effects are often linked to their ability to inhibit monoamine oxidase (MAO) enzymes and modulate neurotransmitter levels. Compounds in this class have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Activity

The antimicrobial properties of tetrahydroisoquinolines have also been explored:

- In Vitro Studies: Compounds similar to this compound have exhibited activity against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances the antimicrobial efficacy by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinolines:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases lipophilicity and antimicrobial activity |

| Chlorine | Enhances MAO-B inhibition and neuroprotective effects |

| Methyl | Modulates overall hydrophobicity |

The presence of bromine and chlorine atoms significantly affects the compound's interaction with biological targets, enhancing its pharmacological profile.

Case Studies

- Neuroprotective Study : A study involving various tetrahydroisoquinoline derivatives found that those with halogen substitutions exhibited improved neuroprotective effects in cellular models of neurodegeneration .

- Antiviral Efficacy : In a comparative study on novel heterocyclic compounds based on tetrahydroisoquinoline structures, certain derivatives showed promising results against viral infections like SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, and what analytical techniques validate its purity?

- Methodology : The compound can be synthesized via cyclocondensation of substituted phenethylamines with aldehydes under acidic conditions, as described for structurally similar tetrahydroisoquinoline derivatives . Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions. Mass spectrometry (HRMS) is critical for verifying molecular ion peaks .

Q. How does the substitution pattern (3-bromophenyl, 6,8-dichloro, 2-methyl) influence the compound’s solubility and crystallinity?

- Methodology : Solubility can be assessed in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) using gravimetric analysis. Crystallinity is determined via X-ray diffraction (single-crystal XRD), as demonstrated for analogous tetrahydroisoquinoline salts in crystallography studies . The bromine and chlorine substituents likely enhance halogen bonding, affecting crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound across different assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using validated cell lines (e.g., HEK293 for receptor binding) and include positive controls (e.g., known isoquinoline inhibitors). Cross-validate results with orthogonal assays, such as fluorescence polarization for binding affinity and enzyme-linked immunosorbent assays (ELISA) for functional activity .

Q. How can reaction byproducts during synthesis be minimized, and what structural analogs improve yield?

- Methodology : Byproducts like thiocyanate salts (observed in related tetrahydroisoquinoline syntheses ) can be reduced by optimizing reaction stoichiometry and using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance regioselectivity . Structural analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) may improve cyclization efficiency, as seen in triazine-based syntheses .

Q. What computational models predict the compound’s pharmacokinetic properties and target interactions?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., serotonin receptors). Pharmacokinetic parameters (logP, bioavailability) can be predicted via QSAR models in software like Schrödinger’s QikProp. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability) .

Experimental Design & Optimization

Q. How does the compound’s stereochemistry affect its pharmacological profile, and what chiral resolution methods are effective?

- Methodology : Separate enantiomers via chiral HPLC using columns like Chiralpak IA/IB. Assess stereochemical impact on bioactivity using enantiopure samples in dose-response assays (e.g., IC₅₀ comparisons). Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects, given its structural similarity to bioactive isoquinolines?

- Methodology : Rodent models (e.g., forced swim test for antidepressant activity or tail-flick test for analgesia) are suitable. Dose-ranging studies should precede behavioral assays to establish safety margins. Histopathological analysis post-trial ensures no off-target toxicity .

Data Interpretation & Future Directions

Q. How can conflicting cytotoxicity data between cancer cell lines and primary cells be reconciled?

- Methodology : Compare IC₅₀ values across multiple cell types (e.g., HeLa vs. primary fibroblasts) to identify selective toxicity. Mechanistic studies (e.g., ROS detection, caspase activation) clarify whether apoptosis is pathway-specific. Adjust culture conditions (e.g., hypoxia vs. normoxia) to mimic in vivo environments .

Q. What structural modifications enhance metabolic stability without compromising target affinity?

- Methodology : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation. Evaluate stability in liver microsome assays and compare with parent compound. Retain halogen substituents (Br, Cl) to preserve target binding via hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.